1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone
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Overview
Description
1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone is an organic compound with the molecular formula C17H17NO2 It features a pyrrolidinone ring attached to a benzene ring substituted with a benzyloxy group
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone typically involves the following steps:
Cyclization: Formation of the pyrrolidinone ring through cyclization reactions.
One common synthetic route involves the reaction of 3-(benzyloxy)benzaldehyde with an amine to form an imine intermediate, followed by cyclization to yield the pyrrolidinone structure. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of specific catalysts and controlled temperatures.
Chemical Reactions Analysis
1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(Benzyloxy)phenyl]-2-pyrrolidinone can be compared with other similar compounds, such as:
1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone: Differing only in the position of the benzyloxy group, this compound may exhibit different reactivity and biological activity.
1-[4-(Benzyloxy)phenyl]-2-pyrrolidinone: Another positional isomer with potentially distinct properties.
Pyrazole derivatives: Compounds with a similar core structure but different substituents, often used in medicinal chemistry for their diverse biological activities.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(3-phenylmethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c19-17-10-5-11-18(17)15-8-4-9-16(12-15)20-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2 |
InChI Key |
JXXQGRGPILSDOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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